Diethyl (cyclobutanecarbonyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (cyclobutanecarbonyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (cyclobutanecarbonyl)phosphonate typically involves the reaction of cyclobutanecarbonyl chloride with diethyl phosphite. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
[ \text{Cyclobutanecarbonyl chloride} + \text{Diethyl phosphite} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (cyclobutanecarbonyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphines or phosphine oxides.
Substitution: The ester groups in this compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphines or phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (cyclobutanecarbonyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting enzymes and receptors.
Materials Science: It is used in the preparation of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of diethyl (cyclobutanecarbonyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological molecules, allowing it to bind to active sites of enzymes and inhibit their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Cyclobutanecarbonyl chloride
- Diethyl (phenyl)phosphonate
Uniqueness
Diethyl (cyclobutanecarbonyl)phosphonate is unique due to the presence of both a cyclobutanecarbonyl group and a phosphonate group in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
1490-08-0 |
---|---|
Molecular Formula |
C9H17O4P |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
cyclobutyl(diethoxyphosphoryl)methanone |
InChI |
InChI=1S/C9H17O4P/c1-3-12-14(11,13-4-2)9(10)8-6-5-7-8/h8H,3-7H2,1-2H3 |
InChI Key |
ODYSYCGSXBDGML-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)C1CCC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.